molecular formula C18H18ClN3O2 B6640736 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide

6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide

Cat. No. B6640736
M. Wt: 343.8 g/mol
InChI Key: QWIGQIHHDIRDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.

Mechanism of Action

6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of tumor cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activation of mast cells and the release of inflammatory cytokines, which may have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

There are several potential future directions for the development of 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide and other BTK inhibitors. These include the evaluation of combination therapies with other targeted agents or immunotherapies, the identification of biomarkers that can predict response to treatment, and the optimization of dosing regimens to maximize efficacy and minimize toxicity. Additionally, further studies are needed to understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of 6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide involves a series of chemical reactions that begin with the starting material, 6-chloroindole-2-carboxylic acid. The acid is first reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(hydroxymethyl)-3-pyridin-2-ylpropylamine to give the intermediate amide. The amide is then treated with a reducing agent to form the final product, this compound.

Scientific Research Applications

6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In these studies, this compound has shown potent anti-tumor activity and has been well-tolerated in animal models. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in humans.

properties

IUPAC Name

6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-14-5-4-13-8-17(22-16(13)9-14)18(24)21-10-12(11-23)7-15-3-1-2-6-20-15/h1-6,8-9,12,22-23H,7,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIGQIHHDIRDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(CNC(=O)C2=CC3=C(N2)C=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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